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Compound of Interest

Compound Name: Pifusertib hydrochloride

Cat. No.: B10824939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pifusertib hydrochloride (TAS-117), an

allosteric Akt inhibitor, with other commercially available Akt inhibitors, focusing on their

specificity for the three Akt isoforms: Akt1, Akt2, and Akt3. The information presented is

intended to assist researchers in selecting the most appropriate inhibitor for their specific

experimental needs.

Introduction to Akt and Isoform Specificity
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the

PI3K/Akt signaling pathway, which governs essential cellular processes such as cell growth,

proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many

human cancers, making Akt a prime target for therapeutic intervention.

Mammals express three highly homologous Akt isoforms—Akt1, Akt2, and Akt3—which,

despite their similarities, exhibit non-redundant and sometimes opposing functions. Akt1 is

broadly involved in cell survival and growth. Akt2 is a key regulator of glucose metabolism. Akt3

is predominantly expressed in the brain and skin and has been implicated in melanoma.

Consequently, the development of isoform-specific Akt inhibitors is crucial for targeted therapy

and for dissecting the distinct roles of each isoform in normal physiology and disease.

Pifusertib hydrochloride is a potent and selective allosteric inhibitor of Akt. Unlike ATP-

competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors
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bind to a less conserved site, which can lead to greater isoform specificity.

Comparative Analysis of Akt Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity of Pifusertib hydrochloride and

a selection of other Akt inhibitors against the three Akt isoforms. The data, presented as IC50

(half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from

publicly available sources and commercial suppliers. Lower values indicate higher potency.

Inhibitor Type Akt1 Akt2 Akt3

Pifusertib (TAS-

117)
Allosteric

4.8 nM (IC50)[1]

[2][3]

1.6 nM (IC50)[1]

[2][3]

44 nM (IC50)[1]

[2][3]

Afuresertib

(GSK2110183)
ATP-competitive 0.08 nM (Ki)[2] 2 nM (Ki)[2] 2.6 nM (Ki)[2]

Uprosertib

(GSK2141795)
ATP-competitive 180 nM (IC50)[2] 328 nM (IC50)[2] 38 nM (IC50)[2]

Vevorisertib

(ARQ 751)
Allosteric

0.55 nM (IC50)

[2]

0.81 nM (IC50)

[2]
1.3 nM (IC50)[2]

BAY1125976 Allosteric 5.2 nM (IC50)[2] 18 nM (IC50)[2] Not Reported

INY-03-041 PROTAC 2.0 nM (IC50)[2] 6.8 nM (IC50)[2] 3.5 nM (IC50)[2]

AT7867 ATP-competitive 32 nM (IC50)[2] 17 nM (IC50)[2] 47 nM (IC50)[2]

Engasertib ATP-competitive 130 nM (IC50)[2] 90 nM (IC50)[2]
2750 nM (IC50)

[2]

Akt inhibitor VIII

(AKTi-1/2)
Allosteric 58 nM (IC50)[4] 210 nM (IC50)[4]

2119 nM (IC50)

[4]

Akt-I-1 Allosteric 4.6 µM (IC50)[5] No Inhibition No Inhibition

Akt-I-1,2 Allosteric 2.7 µM (IC50)[5] 21 µM (IC50)[5] No Inhibition

Capivasertib ATP-competitive

Pan-Akt inhibitor

(specific IC50s

not detailed)[6]

Pan-Akt inhibitor

(specific IC50s

not detailed)[6]

Pan-Akt inhibitor

(specific IC50s

not detailed)[6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10824939?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.creative-diagnostics.com/PI3K-AKT-Signaling-Pathway.htm
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.creative-diagnostics.com/PI3K-AKT-Signaling-Pathway.htm
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.creative-diagnostics.com/PI3K-AKT-Signaling-Pathway.htm
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://resources.novusbio.com/manual/Manual-KA0885-2270442.pdf
https://resources.novusbio.com/manual/Manual-KA0885-2270442.pdf
https://resources.novusbio.com/manual/Manual-KA0885-2270442.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281477/
https://www.abcam.com/en-us/products/assay-kits/akt-kinase-activity-assay-kit-ab139436
https://www.abcam.com/en-us/products/assay-kits/akt-kinase-activity-assay-kit-ab139436
https://www.abcam.com/en-us/products/assay-kits/akt-kinase-activity-assay-kit-ab139436
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As the data indicates, Pifusertib hydrochloride demonstrates high potency against Akt1 and

Akt2, with a notable preference for Akt2. Its activity against Akt3 is significantly lower,

suggesting a degree of isoform selectivity. In contrast, inhibitors like Afuresertib and

Vevorisertib show potent, pan-Akt inhibition with less pronounced isoform preference. Others,

such as Akt inhibitor VIII and Engasertib, exhibit a clearer preference for certain isoforms. The

existence of highly selective inhibitors like Akt-I-1, which only targets Akt1, highlights the

feasibility of achieving isoform specificity.

Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway. Growth factor

binding to a receptor tyrosine kinase (RTK) activates phosphoinositide 3-kinase (PI3K), which

then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate

phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane,

where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then

phosphorylates a multitude of downstream substrates to regulate various cellular functions.
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Caption: The PI3K/Akt Signaling Pathway.

Experimental Protocols
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The determination of Akt inhibitor specificity and potency relies on various biochemical and cell-

based assays. Below are detailed methodologies for key experiments commonly used in the

field.

In Vitro Kinase Assay (Determination of IC50)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of

purified Akt isoforms.

a. Biochemical (Enzymatic) Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: This luminescent assay quantifies the amount of ADP produced during the kinase

reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

Reaction Setup: In a 96-well or 384-well plate, combine the purified active Akt isoform

(Akt1, Akt2, or Akt3), a specific peptide substrate (e.g., a derivative of GSK-3), and the test

inhibitor at various concentrations.

Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate the plate

at 30°C for a defined period (e.g., 60 minutes).

Termination and ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Detection: Add a Kinase Detection Reagent, which contains

an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent

signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a plate reader.

Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

b. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
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Principle: This assay is based on the fluorescence resonance energy transfer (FRET)

between a donor and an acceptor fluorophore. A biotinylated peptide substrate is

phosphorylated by the Akt kinase. A europium cryptate-labeled anti-phospho-substrate

antibody (donor) and streptavidin-XL665 (acceptor) are then added. Phosphorylation of the

substrate brings the donor and acceptor into proximity, generating a FRET signal.

Protocol:

Kinase Reaction: In a microplate, incubate the Akt isoform with the biotinylated substrate,

ATP, and varying concentrations of the inhibitor.

Detection: Stop the reaction and add the HTRF detection reagents (europium cryptate-

labeled antibody and streptavidin-XL665).

Incubation: Incubate the plate at room temperature to allow for the formation of the

detection complex.

Signal Reading: Read the fluorescence at two wavelengths (e.g., 620 nm for the cryptate

and 665 nm for XL665) on an HTRF-compatible plate reader.

Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and plotted against the

inhibitor concentration to determine the IC50.

Cell-Based Assay (Phospho-Akt Western Blot)
This method assesses the ability of an inhibitor to block Akt activation (phosphorylation) within

a cellular context.

Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated Akt

(p-Akt) at key activation sites (Threonine 308 and Serine 473) in cell lysates. A decrease in

the p-Akt signal in the presence of the inhibitor indicates its efficacy.

Protocol:

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activated PI3K/Akt

pathway) and allow them to adhere. Treat the cells with various concentrations of the Akt

inhibitor for a specified time. Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease

and phosphatase inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay) to ensure equal loading.

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane

(e.g., PVDF or nitrocellulose).

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk

in TBST) to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-

Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C.

Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound

primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate

and visualize the protein bands using an imaging system.

Normalization: To ensure that changes in phosphorylation are not due to changes in total

protein levels, strip the membrane and re-probe with an antibody against total Akt. The

phospho-Akt signal is then normalized to the total Akt signal.

Immunoprecipitation-Kinase Assay
This assay combines the specificity of immunoprecipitation with the direct measurement of

kinase activity.

Principle: A specific Akt isoform is first isolated from cell lysates using an isoform-specific

antibody. The kinase activity of the immunoprecipitated isoform is then measured in an in

vitro kinase assay.

Protocol:
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Cell Lysis: Prepare cell lysates as described for the Western blot protocol.

Immunoprecipitation: Incubate the cell lysate with an antibody specific for the Akt isoform

of interest (e.g., anti-Akt1). Add protein A/G-agarose or magnetic beads to capture the

antibody-protein complex.

Washing: Pellet the beads and wash them several times with lysis buffer and then with

kinase assay buffer to remove non-specifically bound proteins.

Kinase Assay: Resuspend the beads in kinase assay buffer containing a substrate (e.g.,

GSK-3 fusion protein) and ATP (can be radiolabeled [γ-32P]ATP or non-radiolabeled).

Incubate at 30°C to allow the kinase reaction to proceed.

Detection:

Radiolabeled: Stop the reaction, separate the reaction products by SDS-PAGE, and

detect the phosphorylated substrate by autoradiography.

Non-radiolabeled: Stop the reaction and detect the phosphorylated substrate by

Western blot using a phospho-specific antibody.

Analysis: Quantify the signal from the phosphorylated substrate to determine the kinase

activity.

Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the isoform specificity of an

Akt inhibitor.
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Caption: Workflow for Akt Inhibitor Specificity.

Conclusion
Pifusertib hydrochloride is a potent Akt inhibitor with a notable preference for Akt1 and Akt2

over Akt3. This selectivity profile, combined with its allosteric mechanism of action, makes it a

valuable tool for studying the specific roles of Akt1 and Akt2 in various cellular contexts. When

selecting an Akt inhibitor, researchers should carefully consider the isoform expression and

pathway activation status in their model system, as well as the desired level of isoform

specificity for their experimental goals. The experimental protocols provided in this guide offer a
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foundation for the rigorous evaluation of Pifusertib hydrochloride and other Akt inhibitors in

both biochemical and cellular settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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